molecular formula C22H19ClN2O2S B3509592 2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3509592
M. Wt: 410.9 g/mol
InChI Key: IIUSTWOSMYJZOG-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorobenzamido group, a methylphenyl group, and a cyclopenta[b]thiophene core

Preparation Methods

The synthesis of 2-(2-chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several steps

    Formation of the Thiophene Core: The thiophene core can be synthesized via cyclization reactions involving alkynes and sulfur sources.

    Introduction of Chlorobenzamido Group: The chlorobenzamido group can be introduced through amide bond formation reactions. This typically involves the reaction of 2-chlorobenzoic acid with an amine derivative under appropriate conditions.

    Introduction of Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions, where a methylphenyl derivative reacts with the thiophene core in the presence of a Lewis acid catalyst.

Chemical Reactions Analysis

2-(2-Chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-(2-Chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.

    Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a potential candidate for use in organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases by binding to their active sites . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Chlorobenzamido)-N-(3-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in both medicinal and materials science.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-13-6-4-7-14(12-13)24-21(27)19-16-9-5-11-18(16)28-22(19)25-20(26)15-8-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUSTWOSMYJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(2-CHLOROBENZAMIDO)-N-(3-METHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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